3,3-Dimethyl-1-(piperazin-1-yl)butan-2-one dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by its piperazine moiety, which is a six-membered ring containing two nitrogen atoms. This compound is of interest in various scientific fields, particularly in medicinal chemistry due to its potential pharmacological properties.
The compound can be synthesized through various chemical reactions involving piperazine and ketones. Its specific applications and efficacy are often explored in research settings, particularly in the development of new therapeutic agents.
This compound is classified as a piperazine derivative, which are compounds often utilized in pharmaceuticals for their diverse biological activities. Piperazine derivatives are known to exhibit a range of effects, including anxiolytic, antidepressant, and antipsychotic properties.
The synthesis of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-one dihydrochloride typically involves the reaction of piperazine with a suitable ketone. Common methods include:
The synthesis may require specific reagents such as sodium hydride or potassium carbonate as bases and solvents like dimethylformamide or ethanol. The reaction conditions (temperature, time) must be optimized to achieve high yields and purity.
The molecular structure of 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-one dihydrochloride can be represented as follows:
The structure features a butanone backbone with two methyl groups at the 3-position and a piperazine ring at the 1-position.
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular conformation and identity.
3,3-Dimethyl-1-(piperazin-1-yl)butan-2-one dihydrochloride can participate in various chemical reactions typical for amines and ketones:
Understanding these reactions requires knowledge of reaction mechanisms, including electrophilic attack and nucleophilic displacement, often facilitated by catalysts or specific reagents.
The mechanism of action for compounds like 3,3-Dimethyl-1-(piperazin-1-yl)butan-2-one dihydrochloride typically involves interaction with neurotransmitter receptors in the central nervous system.
Research indicates that piperazine derivatives may act on serotonin and dopamine receptors, influencing mood and behavior. The specific binding affinity and efficacy would need to be determined through pharmacological studies.
Relevant analyses such as Differential Scanning Calorimetry (DSC) can provide further insights into thermal stability.
3,3-Dimethyl-1-(piperazin-1-yl)butan-2-one dihydrochloride has potential applications in:
The core synthesis of 3,3-dimethyl-1-(piperazin-1-yl)butan-2-one relies on a nucleophilic aromatic substitution (SNAr) reaction between piperazine and a pinacolone-derived alkyl halide intermediate. The synthesis follows a two-step sequence beginning with the halogenation of 3,3-dimethylbutan-2-one (pinacolone) using bromine (Br₂) or thionyl chloride (SOCl₂) under controlled conditions (0-5°C) to yield 1-halo-3,3-dimethylbutan-2-one [7]. This reaction requires careful temperature management due to the exothermic nature of halogenation and potential side reactions including over-halogenation or dehydrohalogenation.
The second stage involves reacting the alkyl halide intermediate with unsubstituted piperazine in a polar aprotic solvent. Experimental data indicates optimal results with a piperazine-to-halo ketone molar ratio of 2:1, which suppresses N,N'-bis-alkylation byproducts. Researchers employ solvents like acetonitrile or N,N-dimethylformamide (DMF) at 60-80°C for 12-24 hours, achieving yields of 70-85% for the free base prior to salt formation [6]. Kinetic studies reveal that electron-withdrawing groups adjacent to the reaction center significantly enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the secondary amine of piperazine. The free base structure has been confirmed through SMILES notation (CC(C)(C)CC(=O)N1CCNCC1) and InChIKey (AXTVUKIOKILONV-UHFFFAOYSA-N) [6].
Table 1: Halogenating Agents for Pinacolone Derivative Synthesis
Halogen Source | Reaction Temp (°C) | Reaction Time (h) | Yield (%) | Common Impurities |
---|---|---|---|---|
Bromine (Br₂) | 0-5 | 2 | 85 | Dibromo derivatives |
Thionyl Chloride (SOCl₂) | 25-30 | 4 | 78 | Chloroalkenes |
Oxalyl Chloride | 40-45 | 1 | 92 | Esters, Anhydrides |
Conversion of the tertiary amine free base to the dihydrochloride salt necessitates precise control of solvent polarity and protonation kinetics. Industrial processes utilize anhydrous hydrogen chloride (HCl) gas bubbled through a solution of the free base in alcohol-based solvents (e.g., isopropanol or methanol) or ketone-based solvents (e.g., acetone). Research demonstrates that solvent polarity directly influences crystal morphology and particle size distribution of the final salt. Protic solvents like methanol facilitate rapid protonation but can lead to needle-like crystals with poor filtration characteristics, while acetone/ethyl acetate mixtures (4:1 v/v) produce denser crystalline aggregates ideal for industrial processing [4].
Catalytic efficiency is enhanced by incorporating triethylamine (0.5-1.0 mol%) as an acid scavenger, which minimizes chloride counterion pairing defects during crystallization. The stoichiometric ratio of HCl is critical, with a 2.2-2.5 molar excess ensuring complete dihydrochloride formation without promoting degradation. Process analytical technology (PAT) monitoring reveals that maintaining the reaction pH below 2.0 during acidification prevents free base recrystallization. Final yields exceed 90% when crystallization occurs at 0-5°C with slow anti-solvent addition (diethyl ether) to maximize crystal recovery [9].
Table 2: Solvent Systems for Dihydrochloride Crystallization
Solvent Composition | Crystallization Temp (°C) | Crystal Habit | Filtration Rate (kg/m²/h) | Final Purity (%) |
---|---|---|---|---|
Methanol | 0-5 | Needles | 12 | 98.5 |
Acetone | 20-25 | Agglomerates | 45 | 97.8 |
IPA:Ethyl Acetate (1:1) | -10 | Prisms | 38 | 99.1 |
Methanol:Acetone (3:7) | 0 | Plates | 28 | 99.4 |
Scalability of this compound faces three primary constraints: exothermicity management, raw material stability, and purification bottlenecks. The nucleophilic substitution generates substantial heat (ΔH = -85 kJ/mol), requiring jacketed reactors with controlled addition rates to prevent thermal degradation above 80°C. Piperazine's hygroscopic nature introduces water variability (0.1-5% w/w) that impacts stoichiometric accuracy, necessitating rigorous drying protocols prior to use [1] [7].
Industrial batches beyond 50 kg exhibit polymorphic instability in the dihydrochloride salt when solvent composition deviates by >5% from optimized ratios. This manifests as variable dissolution rates in formulation processes. Additionally, the alkylation step generates bis-alkylated piperazine byproducts (up to 8%) that co-precipitate during salt formation. Supply chain vulnerabilities were highlighted when commercial sources listed this compound as "discontinued" in 100mg quantities, reflecting upstream synthesis challenges [1] [2] [3]. Mitigation strategies include:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1